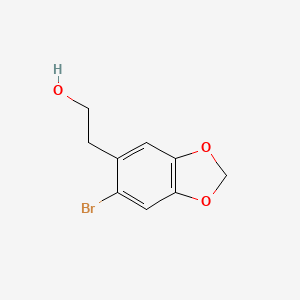
3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with a tetrahydropyran derivative. One common method is the reductive amination of pyrrolidine with 3-formyltetrahydropyran using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
3-Methyltetrahydropyran: A related compound with a methyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
3-(oxan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2 |
InChIキー |
VWATXHWEWQUNPS-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



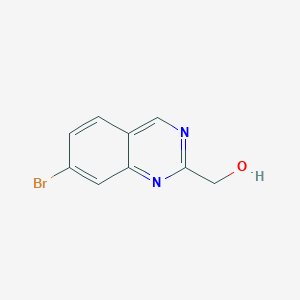
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
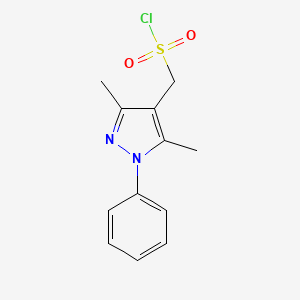
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
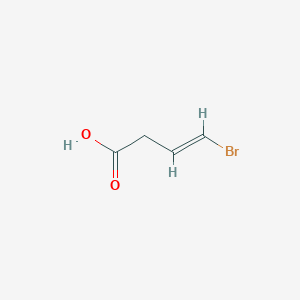
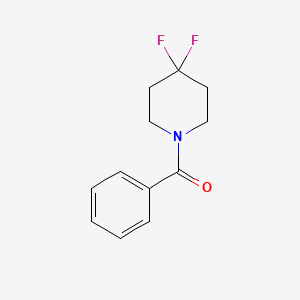
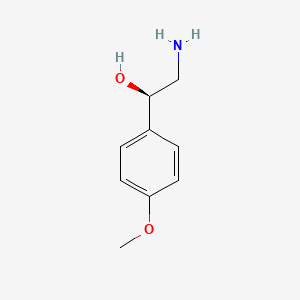
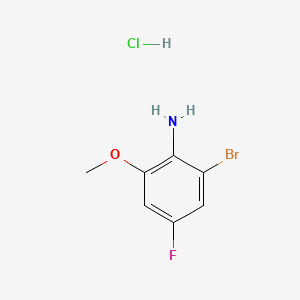
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

